Cas no 193750-81-1 (Furo[2,3-b]pyridine-6-methanamine)
![Furo[2,3-b]pyridine-6-methanamine structure](https://www.kuujia.com/scimg/cas/193750-81-1x500.png)
Furo[2,3-b]pyridine-6-methanamine Chemical and Physical Properties
Names and Identifiers
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- Furo[2,3-b]pyridine-6-methanamine
- furo[2,3-b]pyridin-6-ylmethanamine
- Furo[2,3-b]pyridine-6-methanamine (9CI)
- 193750-81-1
- AKOS006350596
- DTXSID20443632
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- Inchi: InChI=1S/C8H8N2O/c9-5-7-2-1-6-3-4-11-8(6)10-7/h1-4H,5,9H2
- InChI Key: XUPIUZZQLCYDOW-UHFFFAOYSA-N
- SMILES: O1C2=NC(CN)=CC=C2C=C1
Computed Properties
- Exact Mass: 148.06374
- Monoisotopic Mass: 148.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52Ų
- XLogP3: 0.5
Experimental Properties
- PSA: 52.05
Furo[2,3-b]pyridine-6-methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029193086-1g |
Furo[2,3-b]pyridin-6-ylmethanamine |
193750-81-1 | 97% | 1g |
$2604.96 | 2023-09-02 | |
Alichem | A029193086-5g |
Furo[2,3-b]pyridin-6-ylmethanamine |
193750-81-1 | 97% | 5g |
$6410.56 | 2023-09-02 |
Furo[2,3-b]pyridine-6-methanamine Related Literature
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on Furo[2,3-b]pyridine-6-methanamine
Exploring the Chemistry and Applications of Furo[2,3-b]pyridine-6-methanamine (CAS No. 193750-81-1)
The compound Furo[2,3-b]pyridine-6-methanamine (CAS No. 193750-81-1) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, combining a furopyridine core with an amine functional group, make it a versatile intermediate for drug discovery and specialty chemical synthesis. This article delves into the molecular properties, synthetic routes, and emerging applications of this intriguing compound, while addressing common queries from researchers and industry professionals.
Structurally, Furo[2,3-b]pyridine-6-methanamine belongs to the class of fused heterocycles, where a furan ring is annulated to a pyridine moiety at the [2,3-b] position. The 6-methanamine substituent introduces a reactive primary amine group, which serves as a valuable handle for further derivatization. This molecular architecture is particularly interesting for medicinal chemists exploring kinase inhibitors and CNS-targeting compounds, as the scaffold resembles privileged structures found in many bioactive molecules.
Recent literature highlights several synthetic approaches to CAS 193750-81-1, with most routes involving the construction of the furo[2,3-b]pyridine core followed by introduction of the aminomethyl group. One efficient method employs a Pd-catalyzed cross-coupling strategy to assemble the heterocyclic system, while another utilizes microwave-assisted synthesis to improve yields and reduce reaction times. These advancements address the growing demand for efficient production methods, as reflected in search trends for "furopyridine synthesis optimization" and "amine-functionalized heterocycles scale-up".
The pharmacological potential of Furo[2,3-b]pyridine-6-methanamine has become a hot topic in drug discovery circles. Computational studies suggest the scaffold exhibits favorable drug-like properties, with balanced lipophilicity and the ability to form key hydrogen bonds with biological targets. These characteristics explain the rising number of patent applications incorporating this structural motif, particularly in areas like neurodegenerative disease research and oncology therapeutics - topics frequently searched in academic databases.
Beyond pharmaceuticals, 193750-81-1 finds utility in materials science as a building block for functional polymers and coordination complexes. The amine group facilitates incorporation into polymer backbones or serves as an anchor point for metal coordination, making it valuable for developing advanced materials with tailored electronic or mechanical properties. This dual applicability in life sciences and materials research positions the compound as a multidisciplinary tool, answering the growing industry need for versatile chemical intermediates.
Analytical characterization of Furo[2,3-b]pyridine-6-methanamine typically involves HPLC purity analysis, mass spectrometry, and multinuclear NMR spectroscopy. Recent method developments have focused on green analytical chemistry approaches to characterize such compounds, reflecting the broader trend toward sustainable practices in chemical research. These analytical protocols are crucial for quality control, especially when the material is intended for high-throughput screening or preclinical studies.
The stability profile of CAS 193750-81-1 under various conditions has been extensively studied to guide storage and handling protocols. Like many amine-containing heterocycles, it shows optimal stability when protected from light and moisture at controlled temperatures. Such practical considerations are frequently searched by laboratory technicians and process chemists working with similar compounds.
Looking forward, the scientific community anticipates expanded applications of Furo[2,3-b]pyridine-6-methanamine derivatives in bioconjugation chemistry and targeted drug delivery systems. The reactive amine group enables facile attachment of various payloads or targeting moieties, making it attractive for developing next-generation therapeutics. This aligns with current research trends toward precision medicine and theranostic agents, which dominate recent scientific literature and conference discussions.
From a commercial perspective, the availability of 193750-81-1 from specialty chemical suppliers has improved in recent years, though challenges remain in consistent large-scale production. Market analyses indicate growing demand for such pharmaceutical intermediates, driven by increased R&D investment in novel small molecule therapies. This commercial aspect often surfaces in searches related to "furopyridine building block suppliers" and "custom heterocyclic synthesis".
In conclusion, Furo[2,3-b]pyridine-6-methanamine represents a compelling case study in how privileged structures continue to enable scientific innovation across multiple disciplines. Its balanced physicochemical properties, synthetic accessibility, and functional versatility ensure its ongoing relevance in both academic and industrial research settings. As synthetic methodologies advance and biological understanding deepens, we can expect to see this molecular scaffold contribute to solutions for some of today's most pressing scientific challenges.
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